(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound that contains a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone using a biocatalyst. For example, recombinant E. coli cells expressing carbonyl reductase can be used to reduce 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol . This intermediate can then be further converted to the desired diamine through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the biocatalytic process to increase yield and efficiency. This can include the use of surfactants and natural deep eutectic solvents to enhance the catalytic activity of the biocatalyst .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The diamine can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine has potential applications as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart desirable pharmacological properties to drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its trifluoromethyl group can enhance the stability and performance of materials in various applications.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target . The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound shares a similar structure but differs in the position of the trifluoromethyl group and the presence of an alcohol functional group.
Uniqueness
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a chiral center, a trifluoromethyl group, and a diamine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H13Cl2F3N2 |
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Molecular Weight |
277.11 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
ZMZKVWJLRVEABE-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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